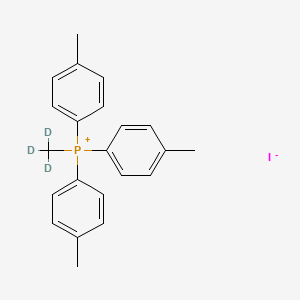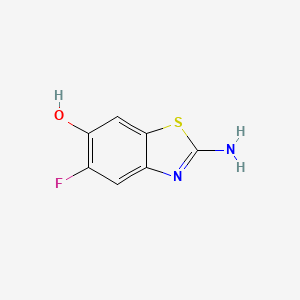![molecular formula C15H18N2O3S B13858227 N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13858227.png)
N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxy group, a methylpyridinyl group, and a methanesulfonamide group attached to a phenyl ring. Its distinct chemical properties make it a valuable subject for study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Introduction of the Methylpyridinyl Group: This step involves the coupling of a pyridine derivative with a methyl group, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Attachment of the Methanesulfonamide Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under mild to moderate temperatures.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Aplicaciones Científicas De Investigación
N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and neurodegenerative pathways, such as NF-kB and ATF4 proteins.
Pathways Involved: It exerts its effects by inhibiting the NF-kB inflammatory pathway and reducing endoplasmic reticulum stress, leading to decreased apoptosis and inflammation.
Comparación Con Compuestos Similares
N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide can be compared with other similar compounds, such as:
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound also targets similar pathways and has comparable biological activities.
Triazole-Pyrimidine Hybrids: These compounds share similar neuroprotective and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups that contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H18N2O3S |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-4-20-15-9-12(17-21(3,18)19)5-6-13(15)14-10-16-8-7-11(14)2/h5-10,17H,4H2,1-3H3 |
Clave InChI |
LINDUDCJSPJLBE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)NS(=O)(=O)C)C2=C(C=CN=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Aminobutyl)amino]-4-[[3-(dimethylamino)propyl]amino]-9,10-anthracenedione-Hydrochloride salt](/img/structure/B13858151.png)

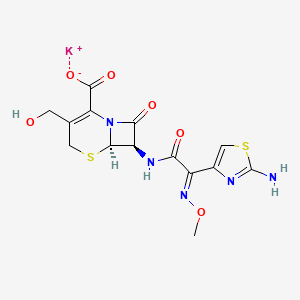
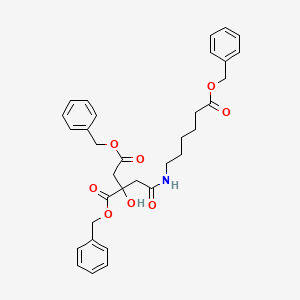
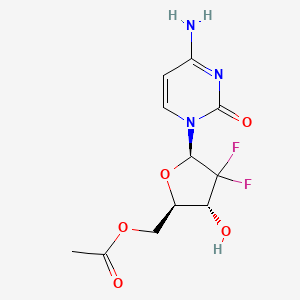
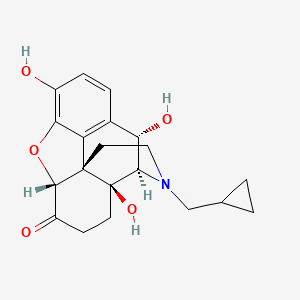
![4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl](/img/structure/B13858183.png)
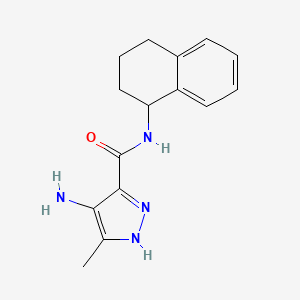
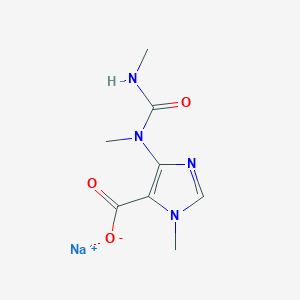
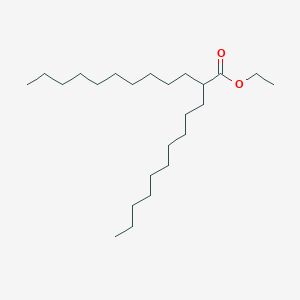
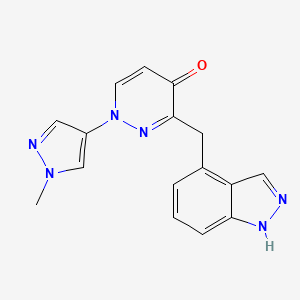
![2-[(Ethoxyhydroxyphosphinyl)oxy]-N,N,N-trimethylethanaminium Inner Salt](/img/structure/B13858214.png)
